molecular formula C11H7BrOS B184545 2-Bromo-5-benzoylthiophene CAS No. 31161-46-3

2-Bromo-5-benzoylthiophene

Cat. No. B184545
CAS RN: 31161-46-3
M. Wt: 267.14 g/mol
InChI Key: DHPVOIIUHSEYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-benzoylthiophene is an organic compound with the molecular formula C11H7BrOS and a molecular weight of 267.14 . It is a yellow to brown powder .


Synthesis Analysis

The synthesis of 2-Bromo-5-benzoylthiophene involves various methods such as electrophilic, nucleophilic, or radical reactions . The demand for new materials and medicines encourages the search for new methods as well as improvements to existing ones .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-benzoylthiophene has been optimized using various methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to achieve the frontier orbital gap .


Chemical Reactions Analysis

The chemical reactions of 2-Bromo-5-benzoylthiophene involve various processes such as acylation, alkylation, amino acid, aminoalkylation, base-catalysed halogen dance, bromination, chlorination, chloromethylation, electrophilic substitution, formylation, Friedel–Crafts reaction, glyoxylate imine, halogenation, iodination, ionic liquid, Lewis acid, Mannich reaction, McMurry reaction, Meisenheimer complex, nitration, nucleophilic substitution, oxidative nucleophilic substitution of hydrogen, photochromic 1,2-di (thien-3-yl)ethenes, protonation, radical substitution, sulfonation, thiophenium ions, triarylmethane, vicarious nucleophilic substitution of hydrogen, Vilsmeier reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-benzoylthiophene include a melting point of 45-46 °C, a predicted boiling point of 361.7±27.0 °C, and a predicted density of 1.542±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Bromination Process

The bromination of 2-benzoylthiophene, a process closely related to the synthesis of 2-Bromo-5-benzoylthiophene, has been studied in detail. It was found that when 2-benzoylthiophene is brominated in the presence of excess aluminum chloride without a solvent, bromine enters the thiophene ring, forming 4-bromo- and 5-bromo-2-benzoylthiophenes, as well as 4,5-dibromo-2-benzoylthiophene. This process highlights the chemical behavior and reactivity of such compounds under specific conditions (Vol'kenshtein, Karmanova, & Gol'dfarb, 1970).

Allosteric Enhancers

2-Amino-3-benzoylthiophenes, including derivatives of 2-Bromo-5-benzoylthiophene, have been identified as allosteric enhancers at the A1 adenosine receptor. This suggests potential applications in biochemical and pharmacological research, particularly in the modulation of receptor activity (Luetjens et al., 2003).

Synthesis of Fluoro- and Silylthiophenes

2-Aryl-3-fluoro-5-silylthiophenes, which can be synthesized from 2-bromo-3,3,3-trifluoropropene, indicate the utility of 2-Bromo-5-benzoylthiophene in complex organic syntheses. These reactions involve S(N)2'-type reactions and sigmatropic rearrangements, important in the synthesis of specialized organic compounds (Hirotaki & Hanamoto, 2013).

Copper-Catalyzed Thiolation Annulation

The copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, related to the reactions of 2-Bromo-5-benzoylthiophene, demonstrates the compound's potential in synthesizing a variety of benzo[b]thiophenes. This process is significant in the development of new organic compounds with potential applications in material science and pharmacology (Sun et al., 2011).

Antitumor Activity

Derivatives of 2-Bromo-5-benzoylthiophene have been evaluated for their antitumor activity, indicating the compound's potential application in the development of new anticancer drugs. Specific derivatives exhibited broad-spectrum antitumor activity against various human cell lines (Al-Obaid et al., 1996).

Safety And Hazards

2-Bromo-5-benzoylthiophene is considered hazardous. It is associated with various hazard statements such as H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and avoiding dust formation .

properties

IUPAC Name

(5-bromothiophen-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPVOIIUHSEYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305455
Record name 2-Bromo-5-benzoylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-benzoylthiophene

CAS RN

31161-46-3
Record name (5-Bromo-2-thienyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31161-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-2-thienyl)phenylmethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031161463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 31161-46-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-5-benzoylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromothiophen-2-yl)-phenylmethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (5-BROMO-2-THIENYL)PHENYLMETHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLT759KE1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixture of benzoyl chloride (2.81 g, 20.0 mmol) and 2-bromothiophene (3.42 g, 21.0 mmol) in carbon disulfide (120 mL) aluminum chloride (5.34 g, 40.0 mmol), was added in portions over 10 min with vigorous magnetic stirring. The reaction was next allowed to stir for 2.5 h before being quenched with 100 mL 1 M HCl (aq). The organics were separated, the aqueous layer extracted with carbon disulfide (3×50 mL), and the combined organics washed with water (3×100 mL) and dried over MgSO4. After filtration, the organics were concentrated in vacuo and the residue chromatographed on a silica gel column (hexane:ether=9:1) to yield 5.14 g (96%) of yellow crystals. mp 41-43° C.; 1H NMR (CDCl3): δ 7.84 (d, 2H, 3J=8.0 Hz), 7.62 (t, 1H, 3J=7.2 Hz), 7.52 (t, 2H, 3J=7.5 Hz), 7.40 (d, 2H, 3J=3.5 Hz), 7.15 (d, 2H, 3J=4.0 Hz).
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

2-Bromothiophene (9.7 ml., 0.1 mole), benzoyl chloride (11.6 ml., 0.1 mole) and stannic chloride (11.5 ml., 0.1 mole) were combined in 100 ml. of methylene chloride and stirred at room temperature for 4 hours. The reaction mixture was cooled to room temperature, water (65 ml.) was added and the two phase system stirred for 20 minutes. Ether (165 ml.) was added, the organic phase was separated, back-washed with 20 ml. of 1 N sodium hydroxide and twice with 20 ml. of water, and concentrated to an oil (20.8 g.) which crystallized on standing. The crude was melted by warming with 25 ml. of hexane (two phases formed) and cooled to yield purified crystalline 5-benzoyl-2-bromothiophene (16.5 g., m/e 266/268).
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
stannic chloride
Quantity
11.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
65 mL
Type
reactant
Reaction Step Five
Name
Quantity
165 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-benzoylthiophene
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-benzoylthiophene
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-benzoylthiophene
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-benzoylthiophene
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-benzoylthiophene
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-benzoylthiophene

Citations

For This Compound
2
Citations
JH Liang, W Lv, XL Li, K An, M Cushman… - Bioorganic & medicinal …, 2013 - Elsevier
We report a series of new 9-oxime ether non-ketolides, including 3-hydroxyl, 3-O-acyl and 3-O-alkyl clarithromycin derivatives, and thiophene-containing ketolides 1b–1d. Unlike …
Number of citations: 26 www.sciencedirect.com
JH Liang, K An, W Lv, M Cushman, H Wang… - European Journal of …, 2013 - Elsevier
… Following the procedure for the synthesis 7i and 8i, 7f and 8f were obtained from the coupling of 6 (0.600 g, 0.847 mmol) and 2-bromo-5-benzoylthiophene (0.452 g, 1.69 mmol) in …
Number of citations: 24 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.